3-(4-溴苯基)丁醇-1

描述

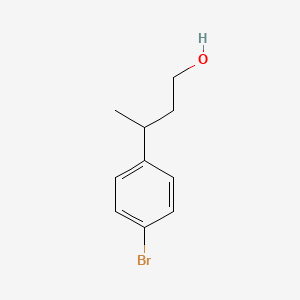

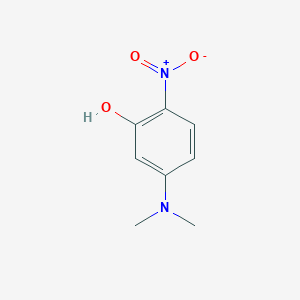

“3-(4-Bromophenyl)butan-1-ol” is an organic compound with the molecular formula C10H13BrO . It has a molecular weight of 229.11400 . The compound is also known by other synonyms such as “3-(4-bromophenyl)butan-1-ol”, “3-(4-bromophenyl)butanol”, and "3-(p-Bromphenyl)-1-butanol" .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)butan-1-ol” consists of a butan-1-ol chain with a bromophenyl group attached at the third carbon . The exact mass is 228.01500 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)butan-1-ol” include a molecular weight of 229.11400, an exact mass of 228.01500, and a LogP of 2.93500 . The compound’s density, boiling point, melting point, and flash point are not available .科学研究应用

抗结核活性

3-(4-溴苯基)丁醇-1 的衍生物,特别是 (1R*,2S*)-1-(6-溴-2-氯喹啉-3-基)-4-二甲氨基-2-(萘-1-基)-1-苯基丁醇氢柠檬酸盐,已证明具有很高的抗结核活性。它正处于临床试验的最后阶段,可用于临床实践 (Omel’kov, Fedorov, & Stepanov, 2019)。

亲电环化

与 this compound 相关的化合物 1-(4-溴苯基)-4-甲基苯基)丁-3-炔-1-醇已用于亲电环化研究,有助于开发 5-(4-溴苯基)-3-碘-2-(4-甲基苯基)呋喃等化合物 (Sniady, Morreale, & Dembinski, 2007)。

麻醉剂的合成

源自 this compound 的 1-(4-溴苯基)-3-(N-2-羟乙基-N-甲基氨基)丙醇-1 甲基碘化物已被合成并作为潜在的静脉麻醉剂进行研究 (Stenlake, Patrick, & Sneader, 1989)。

光致变色化合物

与 this compound 相关的 1-芳基-1-(2-溴苯基)丁-2-炔-1-醇已用于合成光致变色萘并吡喃,这些化合物在暴露于光线下会变色 (Aiken, Armitage, Gabbutt, & Heron, 2015)。

抗菌剂的合成

在探索抗菌剂的研究中,3-氨基-2-(4-溴苯基)丙醇-1,一种与 this compound 相关的化合物,已被合成并评估其潜在的抗菌特性 (Doraswamy & Ramana, 2013)。

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Bromophenyl)butan-1-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 3-(4-Bromophenyl)butan-1-ol interacts with its targets and exerts its effects . .

属性

IUPAC Name |

3-(4-bromophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZYXAIXWPKHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)